6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
Brand Name: Vulcanchem
CAS No.: 2197062-24-9
VCID: VC4605343
InChI: InChI=1S/C13H14F3NO.ClH/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12;/h1-2,7,17H,3-6,8H2;1H
SMILES: C1CNCCC12COC3=C2C=CC(=C3)C(F)(F)F.Cl
Molecular Formula: C13H15ClF3NO
Molecular Weight: 293.71

6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

CAS No.: 2197062-24-9

Cat. No.: VC4605343

Molecular Formula: C13H15ClF3NO

Molecular Weight: 293.71

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride - 2197062-24-9

Specification

CAS No. 2197062-24-9
Molecular Formula C13H15ClF3NO
Molecular Weight 293.71
IUPAC Name 6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Standard InChI InChI=1S/C13H14F3NO.ClH/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12;/h1-2,7,17H,3-6,8H2;1H
Standard InChI Key CPOXWWFLVUKUAD-UHFFFAOYSA-N
SMILES C1CNCCC12COC3=C2C=CC(=C3)C(F)(F)F.Cl

Introduction

Structural Characteristics and Molecular Design

Core Spirocyclic Framework

The compound’s defining feature is its spiro[benzofuran-3,4'-piperidine] scaffold, where the benzofuran and piperidine rings share a single spiro carbon atom (Figure 1). This configuration imposes significant conformational rigidity, which can enhance binding specificity to biological targets . The benzofuran moiety contributes aromaticity and potential π-π stacking interactions, while the piperidine ring introduces basicity and hydrogen-bonding capabilities.

Functional Group Modifications

The trifluoromethyl (-CF₃) group at the 6-position of the benzofuran ring plays a critical role in modulating the compound’s physicochemical properties. The -CF₃ group is highly electronegative, increasing lipophilicity (logP ≈ 2.08) and improving metabolic stability by resisting oxidative degradation. This substituent also induces steric and electronic effects that influence reactivity and binding interactions.

Table 1: Structural Comparison with Analogous Spirocyclic Compounds

Compound NameSubstituentMolecular Weight (g/mol)Key Properties
6-(Trifluoromethyl)-2H-spiro[...] HCl-CF₃293.71High lipophilicity, metabolic stability
5-Bromo-2H-spiro[benzofuran-3,4'-...]-Br279.16Enhanced halogen bonding potential
tert-Butyl 3-oxo-3H-spiro[...]-O(C=O)C(CH₃)₃317.39Increased steric bulk

Data derived from .

Synthesis and Manufacturing

Industrial Production

Physicochemical Properties

Stability and Solubility

The compound is hygroscopic and requires storage at 2–8°C in moisture-resistant containers . Solubility in aqueous media is limited but can be enhanced via sonication or heating to 37°C. Its logP value (~2.08) suggests moderate lipid bilayer permeability, favorable for blood-brain barrier penetration .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include C-F stretches (1100–1200 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and N-H stretches from the piperidine-HCl (2500–3000 cm⁻¹) .

  • NMR: ¹H NMR would show aromatic protons (δ 6.5–7.5 ppm), piperidine methylenes (δ 2.5–3.5 ppm), and the -CF₃ group (¹⁹F NMR δ -60 to -70 ppm) .

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